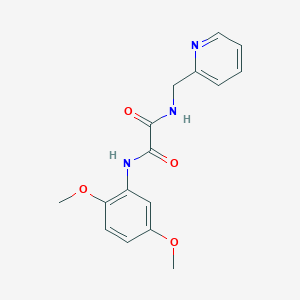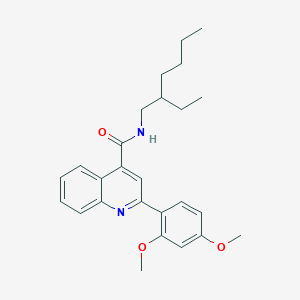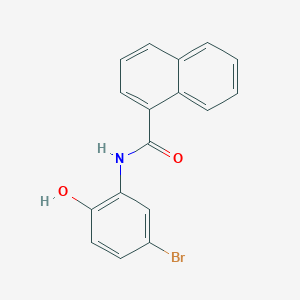
N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide (DPPE) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPPE is a derivative of the phenethylamine family and is a psychoactive substance that has been found to have a wide range of pharmacological activities.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor and as a full agonist at the 5-HT2C receptor. N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has also been found to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which contributes to its antidepressant effects.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which contributes to its antidepressant effects. N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has also been found to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages for lab experiments, including its high purity and yield, and its wide range of pharmacological activities. However, its psychoactive effects make it difficult to study in vivo, and its potential for abuse makes it a controlled substance.
Direcciones Futuras
There are several potential future directions for the study of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide. One area of research is the development of new drugs based on the structure of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, which may have improved pharmacological activities and reduced side effects. Another area of research is the study of the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, which may lead to the development of new treatments for depression and other psychiatric disorders. Additionally, the potential applications of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide in the treatment of Parkinson's disease and Alzheimer's disease should be further explored.
Métodos De Síntesis
The synthesis of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide involves the reaction of 2,5-dimethoxybenzaldehyde with 2-pyridinemethanamine in the presence of acetic anhydride and pyridine. The reaction produces a yellow solid which is then purified using recrystallization. The final product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has also been found to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
Propiedades
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-12-6-7-14(23-2)13(9-12)19-16(21)15(20)18-10-11-5-3-4-8-17-11/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMHUPLQRWIEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B4967466.png)

![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4967493.png)
![4-hydroxy-N-phenyl-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4967494.png)

![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine](/img/structure/B4967497.png)
![1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B4967505.png)

![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4967514.png)

![2-[5-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B4967529.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide](/img/structure/B4967547.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide](/img/structure/B4967559.png)